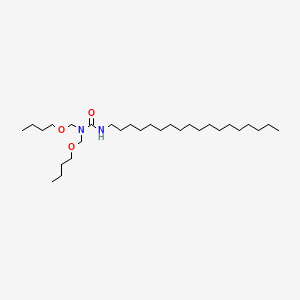
1,1-Bis(butoxymethyl)-3-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(butoxymethyl)-3-octadecylurea is an organic compound with a complex molecular structure It is characterized by the presence of butoxymethyl and octadecylurea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(butoxymethyl)-3-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and butanol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted into the final product through a series of chemical transformations. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
1,1-Bis(butoxymethyl)-3-octadecylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1,1-Bis(butoxymethyl)-3-octadecylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is used to study the interactions between molecules and biological systems. It can serve as a model compound for investigating the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 1,1-Bis(butoxymethyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,1-Bis(butoxymethyl)-3-octadecylurea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,1-Bis(hydroxymethyl)-3-octadecylurea: This compound has similar structural features but differs in the functional groups attached to the urea moiety.
1,1-Bis(butoxymethyl)-3-hexadecylurea: This compound has a shorter alkyl chain compared to this compound, which may affect its chemical properties and applications.
1,1-Bis(butoxymethyl)-3-dodecylurea: This compound has an even shorter alkyl chain, leading to different physical and chemical properties.
The unique combination of butoxymethyl and octadecylurea groups in this compound gives it distinct properties that make it valuable for various applications in scientific research and industry.
特性
CAS番号 |
85712-02-3 |
|---|---|
分子式 |
C29H60N2O3 |
分子量 |
484.8 g/mol |
IUPAC名 |
1,1-bis(butoxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C29H60N2O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30-29(32)31(27-33-25-8-5-2)28-34-26-9-6-3/h4-28H2,1-3H3,(H,30,32) |
InChIキー |
PPYKUFYYEBSDQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(COCCCC)COCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


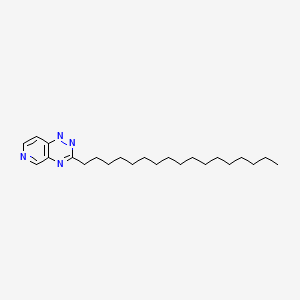
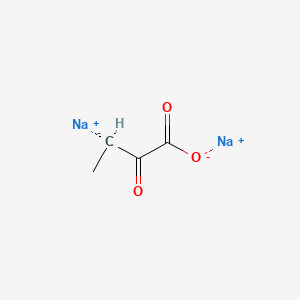
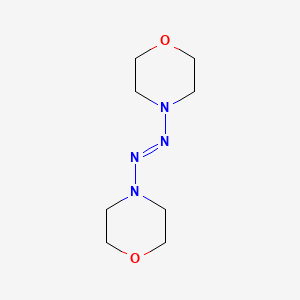
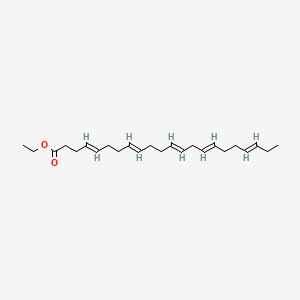
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
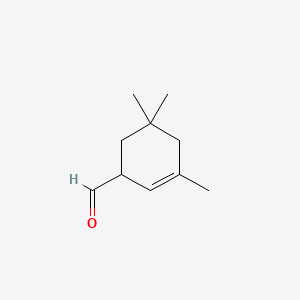
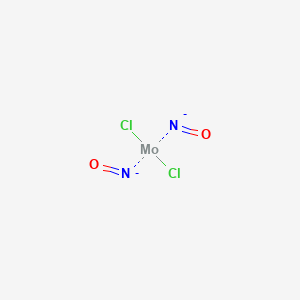


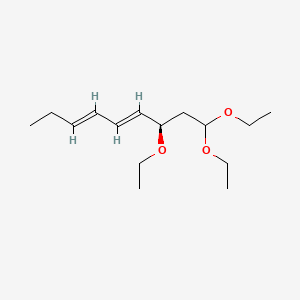
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
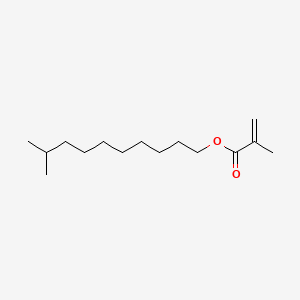

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
